MFCD06651049
Description
Compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4) and MFCD07186292 (CAS 102562-86-7) share structural motifs common in pharmaceutical intermediates and catalytic applications, such as boronic acid groups or brominated aromatic rings . These compounds are typically synthesized via cross-coupling reactions using palladium catalysts or green chemistry approaches, emphasizing their relevance in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-fluoroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c19-13-3-1-2-12(8-13)9-16-10-22-18(25-16)23-17(24)11-21-15-6-4-14(20)5-7-15/h1-8,10,21H,9,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQVRXZCPUWHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06651049” involves several steps, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction of precursor A with reagent B under controlled temperature.
Step 2: Intermediate formation, followed by purification.
Step 3: Final reaction with reagent C to obtain “this compound”.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing waste, and ensuring consistent quality. Key aspects include:
- Use of high-efficiency catalysts.
- Implementation of automated control systems for precise reaction monitoring.
- Waste management and recycling of by-products.
Chemical Reactions Analysis
Types of Reactions: “MFCD06651049” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
“MFCD06651049” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD06651049” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways. The compound’s mechanism of action is studied using various techniques, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of MFCD06651049 and Analogues
| Compound (MDL/CAS) | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Log Po/w (XLOGP3) | Key Functional Groups |
|---|---|---|---|---|---|
| MFCD13195646 (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 0.24 | 2.15 | Boronic acid, Br, Cl |
| MFCD00003330 (1761-61-1) | C₇H₅BrO₂ | 201.02 | 0.687 | 2.15 | Bromobenzoic acid |
| MFCD07186292 (102562-86-7) | C₈H₁₀N₂O | 150.18 | 13600.0 | 0.78 | Aromatic amine, carbonyl |
Key Comparisons :
- Functional Groups : MFCD13195646 contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions, whereas MFCD00003330 is a brominated benzoic acid, often used in electrophilic substitution reactions .
- Solubility : MFCD07186292 exhibits exceptionally high solubility (13,600 mg/mL) due to its smaller molecular weight and polar amine group, contrasting sharply with MFCD13195646’s low solubility (0.24 mg/mL) attributed to halogenated hydrophobicity .
- Log Po/w : MFCD13195646 and MFCD00003330 share similar XLOGP3 values (2.15), indicating comparable lipophilicity, while MFCD07186292’s lower Log P (0.78) aligns with its high solubility .
Functional Analogues
Key Comparisons :
- Catalytic Utility : MFCD13195646’s boronic acid group makes it valuable in palladium-catalyzed reactions, unlike MFCD00003330, which is more suited for electrophilic aromatic substitution .
Discussion of Research Findings
- Synthetic Methods: MFCD13195646 is synthesized using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water, achieving high yields under mild conditions (75°C, 1.3 hours) . In contrast, MFCD00003330 employs A-FGO catalysts in ionic liquids, aligning with green chemistry principles but requiring longer reaction times (2 hours) .
- Thermal Stability : MFCD13195646’s bromine and chlorine substituents enhance thermal stability, making it suitable for high-temperature catalytic reactions, whereas MFCD07186292’s amine group may limit stability under oxidative conditions .
- Pharmacological Potential: While none exhibit CYP inhibition, MFCD13195646’s boronic acid group is increasingly explored in proteasome inhibitors, contrasting with MFCD07186292’s role in non-CNS drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
